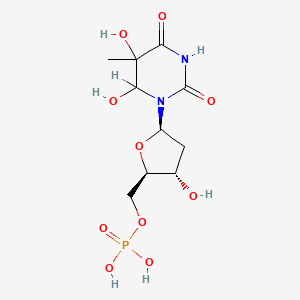
5'-Thymidylic acid, 5,6-dihydro-5,6-dihydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5’-Thymidylic acid, 5,6-dihydro-5,6-dihydroxy- is a derivative of thymidine monophosphate, a nucleotide that plays a crucial role in DNA synthesis and repair. This compound is particularly interesting due to its unique structural modifications, which include the addition of hydroxyl groups at the 5 and 6 positions of the thymidine moiety. These modifications can significantly alter the compound’s chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5’-Thymidylic acid, 5,6-dihydro-5,6-dihydroxy- typically involves the reaction of 5-hydroxymethyluracil with 6-aminothymine. This reaction yields 5,6-dihydro-6-imino-5-(α-thyminyl)thymine, which is then reduced using hydrogen to produce the final compound .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using the aforementioned chemical reactions. The process would likely include steps for purification and quality control to ensure the compound’s consistency and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 5’-Thymidylic acid, 5,6-dihydro-5,6-dihydroxy- can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be further reduced to remove the hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for reduction reactions.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 5,6-diketothymidine, while reduction can produce thymidine.
Wissenschaftliche Forschungsanwendungen
5’-Thymidylic acid, 5,6-dihydro-5,6-dihydroxy- has several scientific research applications:
Chemistry: It is used as a model compound to study the effects of structural modifications on nucleotide properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating genetic disorders involving DNA repair deficiencies.
Industry: The compound can be used in the development of new materials with unique properties due to its modified nucleotide structure.
Wirkmechanismus
The mechanism of action of 5’-Thymidylic acid, 5,6-dihydro-5,6-dihydroxy- involves its incorporation into DNA, where it can affect the DNA’s structural integrity and repair processes. The hydroxyl groups at the 5 and 6 positions can interact with DNA repair enzymes, potentially enhancing or inhibiting their activity. This interaction can influence the overall efficiency of DNA repair pathways, making the compound a valuable tool for studying these processes .
Vergleich Mit ähnlichen Verbindungen
Thymidine monophosphate: The parent compound without the hydroxyl modifications.
5-Hydroxymethyluracil: A precursor in the synthesis of 5’-Thymidylic acid, 5,6-dihydro-5,6-dihydroxy-.
6-Aminothymine: Another precursor used in the synthesis process.
Uniqueness: The unique structural modifications of 5’-Thymidylic acid, 5,6-dihydro-5,6-dihydroxy- distinguish it from other similar compounds. The addition of hydroxyl groups at the 5 and 6 positions imparts distinct chemical and biological properties, making it a valuable compound for research in DNA synthesis and repair .
Eigenschaften
CAS-Nummer |
6168-31-6 |
|---|---|
Molekularformel |
C10H17N2O10P |
Molekulargewicht |
356.22 g/mol |
IUPAC-Name |
[(2R,3S,5R)-5-(5,6-dihydroxy-5-methyl-2,4-dioxo-1,3-diazinan-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H17N2O10P/c1-10(17)7(14)11-9(16)12(8(10)15)6-2-4(13)5(22-6)3-21-23(18,19)20/h4-6,8,13,15,17H,2-3H2,1H3,(H,11,14,16)(H2,18,19,20)/t4-,5+,6+,8?,10?/m0/s1 |
InChI-Schlüssel |
QWAYKDYQHLTLIL-SKAWGCAZSA-N |
SMILES |
CC1(C(N(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)O)O)O)O |
Isomerische SMILES |
CC1(C(N(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)O)O)O)O |
Kanonische SMILES |
CC1(C(N(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)O)O)O)O |
Synonyme |
thymidine glycol monophosphate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















